N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-13-4-5-14(11-15(13)20)22-19(25)18(24)21-12-16(17-3-2-8-26-17)23-6-9-27-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUAAADZHSPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique structure, characterized by the presence of a fluorinated aromatic group and a furan ring, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.4 g/mol. The structural features include:
- Fluorinated aromatic ring : Enhances binding affinity to biological targets.
- Furan ring : Potential for π-π interactions.
- Thiomorpholine group : May contribute to the compound's solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom is believed to enhance the compound's binding affinity, while the furan ring can participate in stabilizing interactions through hydrogen bonding and π-stacking.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Potential : Initial screenings indicate that it may inhibit certain cancer cell lines, warranting further investigation into its mechanism and efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Inhibition of cell proliferation in specific cancer lines |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Ethanediamide Backbone : This can be achieved through the reaction of appropriate amines with acyl chlorides.
- Introduction of Fluorinated Phenyl Group : Utilizes nucleophilic substitution methods.
- Attachment of Furan and Thiomorpholine Groups : Involves protecting group strategies to ensure correct functionalization.
Comparison with Similar Compounds
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ()
This analog shares the ethanediamide core but substitutes the fluorophenyl group with a methoxy-4-methylbenzyl moiety and replaces thiomorpholine with a pyridinylethyl chain.
BA75358 and BA74036 ()
These compounds feature ethanediamide backbones with furan and piperazine substituents. BA75358 includes a morpholine group, while BA74036 has a phenylpropyl chain. Compared to the target compound’s thiomorpholine, piperazine offers basic nitrogen atoms for improved water solubility, whereas thiomorpholine’s sulfur atom may enhance membrane permeability or metabolic stability .
Table 1: Structural and Physicochemical Comparison
Sulfur-Containing Heterocycles
Ranitidine Derivatives ()
Ranitidine’s structure includes a furan ring and sulfanyl ethylamine chain. The target compound’s thiomorpholine shares similarities with ranitidine’s sulfur-containing groups, which are critical for H₂ receptor antagonism. However, the ethanediamide group in the target compound may confer distinct binding kinetics compared to ranitidine’s nitroethenediamine moiety .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
This benzamide derivative contains a thienylidene group, another sulfur heterocycle.
Functional Group Variations
Pesticide Benzamides ()
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) demonstrate how fluorinated or chlorinated aromatic groups enhance agrochemical activity. The target compound’s 3-fluoro-4-methylphenyl group may similarly improve bioactivity, though its ethanediamide backbone likely reduces volatility compared to carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
